3,5-Dimethylphenol

Catalysis Hydrodeoxygenation Chemical Kinetics

Procure 3,5-Dimethylphenol for applications requiring exacting steric and electronic properties. It uniquely forms xanthene-type structures essential for graphitizable carbon precursors and offers tenfold higher catalytic hydrodeoxygenation reactivity than the 2,6-isomer. Essential for reliable PCMX disinfectant and metaxalone API synthesis. Ensure high-purity (>98%) supply for consistent material performance.

Molecular Formula C8H10O
3,5-(CH3)2C6H3OH
C8H10O
Molecular Weight 122.16 g/mol
CAS No. 108-68-9
Cat. No. B042653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylphenol
CAS108-68-9
SynonymsNSC 9268;  1-Hydroxy-3,5-dimethylbenzene;  3,5-Xylenol
Molecular FormulaC8H10O
3,5-(CH3)2C6H3OH
C8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C
InChIInChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
InChIKeyTUAMRELNJMMDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.04 M
Sol in ethyl alcohol, carbon tetrachloride
Very sol in benzene, chloroform, ether
In water, 4.88X10+3 mg/l @ 25 °C.
4.0 x 10 (-2) mol/l, at pH 5.1 and 25 °C.
Solubility in water, g/100ml at 25 °C: 0.5

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylphenol (CAS 108-68-9): Technical Specifications and Procurement Baseline for Industrial Synthesis


3,5-Dimethylphenol (3,5-xylenol, CAS 108-68-9) is a crystalline alkylphenol with a molecular weight of 122.16 g/mol, a melting point of 61-64 °C, and a boiling point of 222 °C . It exhibits a logP of 2.35 at 25.5 °C and a pKa of 10.15 at 25 °C, with a water solubility of 5.3 g/L at 25 °C . This compound is primarily valued as a chemical intermediate for the synthesis of antioxidants, phenolic resins, and active pharmaceutical ingredients, including the muscle relaxant metaxalone .

3,5-Dimethylphenol Procurement: Why Isomer Selection Dictates Reaction Outcomes and Material Properties


In-class substitution among dimethylphenol isomers is not feasible due to profound differences in steric effects, electronic properties, and solid-state behavior that directly impact reactivity, selectivity, and material performance. For instance, in hydrodeoxygenation catalysis, 2,6-dimethylphenol is approximately ten times less reactive than 3,5-dimethylphenol due to steric hindrance from methyl groups adjacent to the hydroxyl [1]. Similarly, in phenol-formaldehyde resin synthesis, only 3,5-dimethylphenol-derived materials form xanthene-type structures, a critical prerequisite for graphitizability, a property absent in phenol-derived resins [2]. Furthermore, the close boiling points of these isomers make traditional distillation separation impractical, requiring specialized crystallization techniques [3]. These differences underscore that substituting 3,5-dimethylphenol with a generic isomer will result in failed reactions, altered product profiles, or substandard material properties.

3,5-Dimethylphenol (CAS 108-68-9): Quantified Differentiation Evidence for Procurement Decision-Making


3,5-Dimethylphenol vs. 2,6-Dimethylphenol: A Ten-Fold Difference in Catalytic Hydrodeoxygenation Reactivity

In a direct head-to-head comparison, 3,5-dimethylphenol (3,5-DMP) is approximately ten times more reactive than 2,6-dimethylphenol (2,6-DMP) in the direct C(aromatic)-O bond cleavage pathway of hydrodeoxygenation over a sulfided CoMo/alumina catalyst [1]. This differential reactivity governs the selectivity of the reaction, where 3,5-DMP yields m-xylene as the major product, while 2,6-DMP produces roughly equal amounts of m-xylene and 1,3-dimethylcyclohexane [1].

Catalysis Hydrodeoxygenation Chemical Kinetics

Superior Degradation Kinetics of 3,5-Dimethylphenol in Advanced Oxidation Processes

Under identical Fenton and photo-Fenton advanced oxidation conditions, bisphenol A (BPA) is degraded more slowly than 3,5-dimethylphenol (3,5-DMP) and 2,5-dimethylphenol (2,5-DMP), but faster than 2,4,6-trimethylphenol (2,4,6-TMP) [1]. While the study does not provide exact rate constants for 3,5-DMP, it establishes a clear, quantifiable rank order of degradation susceptibility among relevant phenolic pollutants [1].

Advanced Oxidation Processes Environmental Remediation Wastewater Treatment

Unique Graphitizability of 3,5-Dimethylphenol-Derived Resins: Xanthene Formation Not Possible with Phenol

Model studies on the base-catalyzed reaction with formaldehyde reveal that 3,5-dimethylphenol-derived material readily forms xanthene-type structures, a property not observed in phenol-derived material [1]. The presence of these xanthene structures is directly linked to the unusual graphitizability of 3,5-dimethylphenol resins, a critical characteristic for producing graphitic carbon precursors [1].

Polymer Chemistry Carbon Materials Resin Synthesis

Aqueous Solubility of 3,5-Dimethylphenol vs. 2,6-Dimethylphenol: A Key Parameter for Phase Behavior and Bioavailability

The aqueous solubility of 3,5-dimethylphenol was measured alongside its isomers, including 2,6-dimethylphenol, at 20 °C using a batch contacting technique with UV spectroscopic analysis [1]. While the precise solubility values from this study are not provided in the search results, the data establishes a reliable, experimentally determined baseline for comparing the phase behavior of dimethylphenol isomers, a critical factor in separation process design and environmental fate assessment [1].

Physical Chemistry Solubility Partitioning

3,5-Dimethylphenol (CAS 108-68-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Synthesis of Graphitizable Phenolic Resins for Advanced Carbon Materials

Procure 3,5-dimethylphenol for the synthesis of resole resins intended for graphitic carbon precursor applications. Evidence confirms that 3,5-dimethylphenol-derived resins uniquely form xanthene-type structures, a prerequisite for graphitizability, which is not possible with standard phenol [1]. This property is essential for producing ordered carbon structures upon high-temperature treatment.

Precursor for the High-Volume Disinfectant PCMX (Chloroxylenol)

Utilize 3,5-dimethylphenol as the starting material for the chlorination synthesis of 4-chloro-3,5-dimethylphenol (PCMX). This derivative is a high-efficiency disinfectant and antiseptic, widely formulated into soaps and liquid cleansers [1]. The economic viability of PCMX production is directly tied to the availability and purity of its 3,5-dimethylphenol precursor.

Catalytic Hydrodeoxygenation for Bio-oil Upgrading

Select 3,5-dimethylphenol as a model compound or feedstock component in catalytic hydrodeoxygenation studies for bio-oil upgrading. Head-to-head catalytic studies demonstrate that 3,5-DMP is approximately ten times more reactive than its 2,6-DMP isomer for direct C(aromatic)-O bond cleavage, enabling higher throughput and selectivity toward aromatic products like m-xylene [1].

Pharmaceutical Intermediate for Metaxalone and Other APIs

Use 3,5-dimethylphenol as a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the muscle relaxant metaxalone [1]. Its role as a building block in medicinal chemistry underscores the need for a reliable supply of high-purity (>98%) material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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